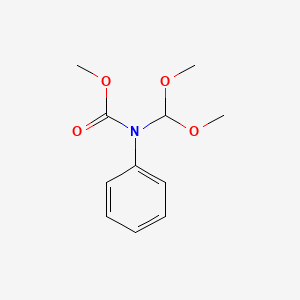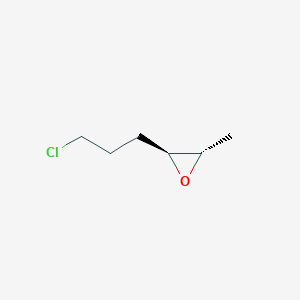
(2S,3S)-2-(3-Chloropropyl)-3-methyloxirane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S,3S)-2-(3-Chloropropyl)-3-methyloxirane is a chiral epoxide compound. Epoxides are three-membered cyclic ethers, and their strained ring structure makes them highly reactive. This particular compound is characterized by the presence of a chloropropyl group and a methyl group attached to the oxirane ring, making it an interesting subject for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S)-2-(3-Chloropropyl)-3-methyloxirane typically involves the epoxidation of alkenes. One common method is the reaction of (2S,3S)-3-chloropropene with a peracid, such as m-chloroperoxybenzoic acid (m-CPBA), under controlled conditions. The reaction proceeds via the formation of an epoxide intermediate, which is then isolated and purified.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize the efficiency of the epoxidation process.
Chemical Reactions Analysis
Types of Reactions
(2S,3S)-2-(3-Chloropropyl)-3-methyloxirane undergoes various types of chemical reactions, including:
Nucleophilic substitution: The strained ring structure of the epoxide makes it susceptible to nucleophilic attack, leading to ring-opening reactions.
Oxidation and reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Addition reactions: The epoxide ring can participate in addition reactions with various reagents.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in reactions with this compound include hydroxide ions, alkoxides, and amines.
Oxidizing agents: Agents such as hydrogen peroxide or peracids can be used for oxidation reactions.
Reducing agents: Lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used reducing agents.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution reactions typically yield ring-opened products with the nucleophile attached to one of the carbon atoms of the former epoxide ring.
Scientific Research Applications
(2S,3S)-2-(3-Chloropropyl)-3-methyloxirane has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (2S,3S)-2-(3-Chloropropyl)-3-methyloxirane involves its reactivity as an epoxide. The strained ring structure makes it highly reactive towards nucleophiles, leading to ring-opening reactions. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile or other reacting species.
Comparison with Similar Compounds
Similar Compounds
(2R,3R)-2-(3-Chloropropyl)-3-methyloxirane: The enantiomer of the compound, with similar chemical properties but different stereochemistry.
(2S,3S)-2-(3-Bromopropyl)-3-methyloxirane: A similar compound with a bromine atom instead of chlorine, which may exhibit different reactivity.
(2S,3S)-2-(3-Chloropropyl)-3-ethyloxirane: A compound with an ethyl group instead of a methyl group, affecting its steric and electronic properties.
Uniqueness
(2S,3S)-2-(3-Chloropropyl)-3-methyloxirane is unique due to its specific stereochemistry and the presence of both a chloropropyl and a methyl group. These features influence its reactivity and make it a valuable compound for various chemical and industrial applications.
Properties
CAS No. |
62614-73-7 |
|---|---|
Molecular Formula |
C6H11ClO |
Molecular Weight |
134.60 g/mol |
IUPAC Name |
(2S,3S)-2-(3-chloropropyl)-3-methyloxirane |
InChI |
InChI=1S/C6H11ClO/c1-5-6(8-5)3-2-4-7/h5-6H,2-4H2,1H3/t5-,6-/m0/s1 |
InChI Key |
SUGPFSQLEHQIPK-WDSKDSINSA-N |
Isomeric SMILES |
C[C@H]1[C@@H](O1)CCCCl |
Canonical SMILES |
CC1C(O1)CCCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[3-(4-Ethoxyphenyl)phenyl]-1,2-dimethoxybenzene](/img/structure/B14516705.png)
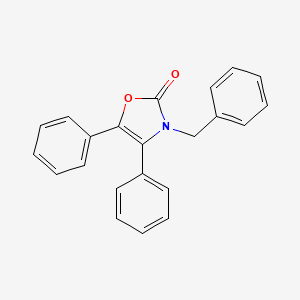
![4-[3-(4-Methylphenyl)-1-(methylsulfanyl)propylidene]morpholin-4-ium iodide](/img/structure/B14516716.png)

![1,3,7,8,9-Pentamethylbenzo[g]pteridine-2,4(1H,3H)-dione](/img/structure/B14516719.png)
![[3-(1H-Indol-3-yl)benzo[f]quinolin-4(3H)-yl](phenyl)methanone](/img/structure/B14516726.png)
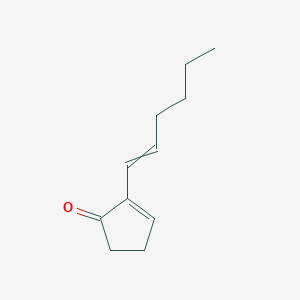
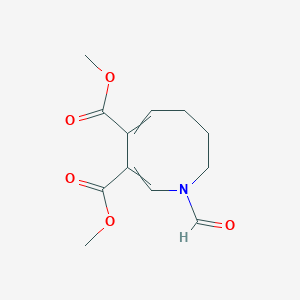


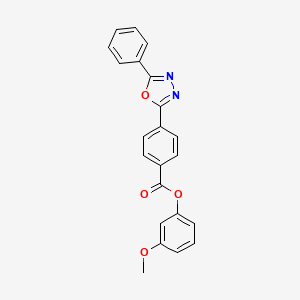
![1-[(4-Benzoylphenyl)methyl]-2,6-dimethylpyridin-4(1H)-one](/img/structure/B14516755.png)
![(E)-1-(4-Azidophenyl)-N-[4-(hexyloxy)phenyl]methanimine](/img/structure/B14516757.png)
